2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one
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Overview
Description
2-((1H-indol-3-yl)methyl)cyclopentanone is a chemical compound that features an indole moiety attached to a cyclopentanone ring. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)methyl)cyclopentanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Attachment to Cyclopentanone: The indole moiety is then attached to the cyclopentanone ring through a series of reactions, such as alkylation or acylation, under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)methyl)cyclopentanone can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((1H-indol-3-yl)methyl)cyclopentanone has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)methyl)cyclopentanone involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-((1H-indol-3-yl)methyl)cyclopentanone is unique due to its specific structure, which combines the indole moiety with a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and case studies from recent research findings.
Chemical Structure and Synthesis
The compound this compound features an indole moiety, which is known for its rich pharmacological properties. The synthesis typically involves the cyclization of indole derivatives with cyclopentanone under specific conditions to yield the desired product. Various synthetic pathways have been reported, including multicomponent reactions that enhance efficiency and yield.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung adenocarcinoma) and Hela (cervical cancer) cells. The compound demonstrated an IC50 value below 10 µM against these cell lines, indicating potent cytotoxicity.
Table 1: Cytotoxicity Data of this compound
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both bacterial and fungal strains. For instance, it has been reported to inhibit the biofilm formation of Staphylococcus aureus, a significant pathogen in clinical settings.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
MRSA | 0.98 µg/mL | |
Candida albicans | Not specified |
The mechanisms underlying the biological activities of this compound are multifaceted. Molecular docking studies suggest that it binds effectively to key proteins involved in cellular signaling pathways, which may contribute to its anticancer and antimicrobial effects. The interaction with long RSH (RelA/SpoT homolog) proteins has been particularly noted in mycobacterial systems.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Effects : A recent study evaluated the antiproliferative effects of various indole derivatives, including this compound, against multiple cancer cell lines. The results indicated a preferential suppression of rapidly dividing cells over non-tumorigenic fibroblasts, suggesting a targeted action against cancerous tissues .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of indole derivatives, where this compound was found to significantly inhibit biofilm formation in MRSA strains, providing insights into its potential use in treating resistant infections .
Properties
CAS No. |
3470-78-8 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C14H15NO/c16-14-7-3-4-10(14)8-11-9-15-13-6-2-1-5-12(11)13/h1-2,5-6,9-10,15H,3-4,7-8H2 |
InChI Key |
PIPFIAPITFUVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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